Asebogenin belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, asebogenin is considered to be a flavonoid lipid molecule. Asebogenin is considered to be a practically insoluble (in water) and relatively neutral molecule. Asebogenin can be biosynthesized from phloretin.
Asebogenin
CAS No.: 520-42-3
Cat. No.: VC21340005
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
Purity: TLC
* For research use only. Not for human or veterinary use.

CAS No. | 520-42-3 |
---|---|
Molecular Formula | C16H16O5 |
Molecular Weight | 288.29 g/mol |
IUPAC Name | 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
Standard InChI | InChI=1S/C16H16O5/c1-21-12-8-14(19)16(15(20)9-12)13(18)7-4-10-2-5-11(17)6-3-10/h2-3,5-6,8-9,17,19-20H,4,7H2,1H3 |
Standard InChI Key | UPXIBKPHJYQSGP-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O |
Canonical SMILES | COC1=CC(=C(C(=C1)O)C(=O)CCC2=CC=C(C=C2)O)O |
Appearance | Slightly yellow powder |
Chemical Structure and Properties of Asebogenin
Structural Characteristics
Asebogenin is structurally characterized as a dihydrochalcone with specific hydroxyl and methoxy substituents. The chemical name of asebogenin is 1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one . Its structure consists of two aromatic rings connected by a three-carbon propanone bridge, with hydroxyl groups at specific positions that contribute to its biological activity.
The molecular formula of asebogenin is C₁₆H₁₆O₅, and its structure includes two phenolic rings with hydroxyl groups at positions 2, 6, and 4′, along with a methoxy group at position 4 . This specific arrangement of functional groups plays a crucial role in determining its biological properties and interaction with target proteins.
Spectroscopic Properties
The structure of asebogenin has been confirmed through various spectroscopic methods. According to the synthesis research, the NMR data for asebogenin includes the following spectroscopic properties :
¹H NMR (400 MHz, (CD₃)₂CO) δ 11.78 (bs, 2H), 7.20 (d, J = 8.5 Hz, 2H), 6.95 (d, J = 8.5 Hz, 2H), 5.99 (s, 2H), 5.15 (s, 2H), 3.79 (s, 3H), 3.43–3.35 (m, 5H), 2.93 (t, J = 7.6 Hz, 2H).
¹³C NMR (100 MHz, (CD₃)₂CO) δ 205.72, 166.94, 165.19, 156.66, 136.03, 130.25, 117.14, 105.72, 95.24, 94.45, 55.95, 55.86, 46.76, 30.53.
High-resolution mass spectrometry (HRMS) data: m/z calculated for C₁₈H₂₀O₆(M + H)⁺ 332.1259, found 332.1246 .
Synthesis of Asebogenin
Synthetic Strategies
The synthesis of asebogenin has been developed to overcome the limitations of natural extraction. Researchers have established an efficient synthetic route starting from phloroglucinol, which serves as the base component for constructing the flavonoid ring pattern . The synthesis process typically involves multiple steps, including methylation, acylation, condensation, and reduction reactions.
A notable synthetic approach described in recent literature is a multi-step process that achieves high purity and yield. This method begins with phloroglucinol and proceeds through carefully designed reaction sequences to yield asebogenin . The synthesis involves protection and deprotection strategies to selectively modify specific positions of the molecular structure.
Detailed Synthesis Pathway
The synthesis of asebogenin from phloroglucinol follows these key steps :
-
Conversion of phloroglucinol (1) to 5-methoxyresorcinol (2) via methylation reaction
-
Formation of monoacylated product (3) using acetyl chloride and (2) in the presence of Lewis acid catalyst AlCl₃
-
Protection of hydroxyl groups in compound (3) with benzyl (Bn) groups
-
Condensation of the Bn-protected acetophenone derivative (4) with aldehyde (5) to obtain chalcone derivative (6a)
-
Chemoselective reduction of the double bond in (6a) using catalytic hydrogenation with Pd/C
-
Deprotection of benzyl groups to obtain compound (7)
-
Final deprotection of the MOM group in compound (7) using HCl to yield asebogenin (8)
Synthesis Challenges and Solutions
The synthesis of chalcones containing phenolic hydroxyl groups, which are precursors to dihydrochalcones like asebogenin, presents specific challenges. Base-catalyzed reactions typically result in very low rates of formation, depending on the number of phenol units . To overcome these limitations, researchers have developed protection strategies for the hydroxyl groups during the condensation steps.
One significant challenge in the synthesis is the chemoselective reduction of the double bond in the α,β-unsaturated ketone structure. This has been addressed using catalytic hydrogenation methods with Pd/C catalysis, which simultaneously serves to deprotect the benzyl groups . This dual-function approach enhances the efficiency of the synthesis process.
Biological Activities of Asebogenin
Antithrombotic Effects
The most significant biological activity of asebogenin identified to date is its potent antithrombotic effect. Research has demonstrated that asebogenin effectively suppresses thrombus formation both in vitro and in vivo . This activity is particularly noteworthy because thrombosis is a major cause of morbidity and mortality worldwide.
In experimental models, asebogenin has been shown to inhibit a series of glycoprotein VI (GPVI)-induced platelet responses . GPVI is a key receptor involved in platelet activation by exposed collagen, which is a critical pathogenic factor for arterial thrombosis. By interfering with this pathway, asebogenin can potentially prevent the cascade of events leading to thrombus formation.
Additionally, asebogenin suppresses the formation of neutrophil extracellular traps (NETs) induced by proinflammatory stimuli . NETs are critical for venous thrombosis, and their inhibition represents another mechanism through which asebogenin exerts its antithrombotic effects.
Molecular Mechanism of Action
The mechanistic basis of asebogenin's antithrombotic activity has been elucidated through detailed molecular studies. Research has revealed that asebogenin directly interferes with the phosphorylation of spleen tyrosine kinase (Syk) at Tyr525/526, which is crucial for its activation . Syk is a central mediator in both platelet activation and NETs formation, making it an ideal target for antithrombotic therapy.
Through inhibition of Syk phosphorylation, asebogenin disrupts downstream signaling pathways that would otherwise lead to platelet aggregation and thrombus formation. This mechanism distinguishes asebogenin from many conventional antithrombotic agents and highlights its potential as a novel therapeutic approach .
Antifungal Activity
Beyond its antithrombotic effects, asebogenin has also been identified as having antifungal properties. Research has reported that asebogenin shares structural similarities with compounds that exhibit antifungal activity . While this aspect of asebogenin's biological activity has been less extensively studied than its antithrombotic effects, it represents another potential application area worth further investigation.
Synthesis Applications and Derivatives
Role in Balsacone A Synthesis
Asebogenin plays a key role in the synthesis of balsacone A, another compound with significant biological activities . Balsacone A belongs to a class of compounds that exhibit a wide variety of important biological properties. The synthesis of balsacone A relies on asebogenin as a critical intermediate, highlighting the importance of efficient methods for asebogenin preparation.
The synthetic pathway to balsacone A from asebogenin involves additional steps, including allylation and cross-metathesis reactions . This relationship between asebogenin and balsacone A demonstrates the broader significance of asebogenin in the synthesis of bioactive natural products.
Structure-Activity Relationships
Understanding the structure-activity relationships of asebogenin is crucial for optimizing its properties and developing more effective derivatives. The specific arrangement of hydroxyl and methoxy groups on the dihydrochalcone scaffold contributes significantly to its biological activities .
Research into the structure-activity relationships of asebogenin and related dihydrochalcones is ongoing, with the goal of creating a library of compounds with enhanced properties. These studies may lead to the development of asebogenin analogs with improved pharmacological profiles for specific therapeutic applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume